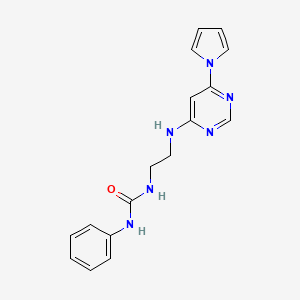

![molecular formula C21H14F3N3O2S B2581418 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 1020979-38-7](/img/structure/B2581418.png)

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

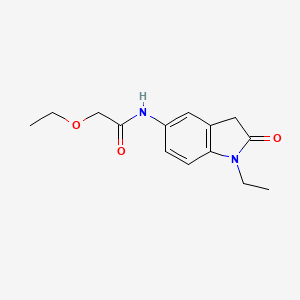

The compound “N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide” is a complex organic molecule with potential applications in various fields . It contains a thiazolo[3,2-a]pyrimidin-3-yl group, which is a heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis (methylthio)-2-nitroethylene and cysteamine hydrochloride in ethanol at reflux conditions . The reaction involves domino N, S -acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N -cyclization sequences .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thiazolo[3,2-a]pyrimidin-3-yl group attached to a phenyl ring via an amide linkage . The compound also contains a trifluoromethyl group attached to the phenyl ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.32 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not specified in the available literature .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

The synthesis of compounds related to N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide involves various chemical reactions to produce thiazolo[3,2-a]pyrimidine derivatives, which have been extensively studied for their potential biological activities. For instance, a study outlines the synthesis of thiazolo[3,2-a]pyrimidine derivatives through reactions involving 1,2,3,4-tetrahydropyrimidine-2-thiones with chloroacetic acid and appropriate benzaldehydes. These compounds have been tested for their anti-inflammatory activities, revealing moderate activity at certain dosages compared to indomethacin (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Biological Activities

Several studies have highlighted the potential biological activities of thiazolo[3,2-a]pyrimidine derivatives. For instance:

Anticancer Properties : Certain derivatives have been evaluated for their antiproliferative activity against cancer cell lines, showing selectivity in cytotoxicity to cancer cells over normal cells. Compounds exhibited potent antiproliferative activity, with some displaying low micromolar IC50 values against various cancer cell lines (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown significant anti-inflammatory and analgesic activities. These derivatives exhibited high inhibitory activity on COX-2 selectivity, with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anticancer Evaluation : The synthesis of new pyrimidine and thiophene derivatives has been reported, with these compounds undergoing evaluation for their antimicrobial and anticancer activities. Some derivatives showed promising results against microbial strains and cervical cancer cell lines, indicating their potential as therapeutic agents (Verma & Verma, 2022).

Antiviral Activities

Research on benzamide-based 5-aminopyrazoles and their fused heterocycles has demonstrated remarkable antiavian influenza virus activity. This study introduces a new synthesis route for these compounds, showing significant antiviral activities against the H5N1 strain of the bird flu influenza virus (Hebishy, Salama, & Elgemeie, 2020).

Mécanisme D'action

Target of Action

Compounds with a similar thiazolopyridine moiety have been found to have notable antibacterial and antifungal activity . They also have other bioactivities including as a beta-amyloid production inhibitor, potent CDK2-cyclin A inhibitor, potential uterus stimulant, coronary dilator, antihypertensives, and muscle relaxant . They are also useful for chemotherapy of various cancers, such as leukemia, lung cancer, and melanoma .

Mode of Action

It is known that the thiazolopyridine moiety interacts with its targets through a series of biochemical reactions . The new approach involves domino N, S -acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N -cyclization sequences .

Biochemical Pathways

Compounds with a similar thiazolopyridine moiety are known to affect a wide spectrum of biologically active compounds .

Result of Action

Compounds with a similar thiazolopyridine moiety have been found to have notable antibacterial and antifungal activity, among other bioactivities .

Propriétés

IUPAC Name |

N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3O2S/c1-12-9-18(28)27-17(11-30-20(27)25-12)14-3-2-4-16(10-14)26-19(29)13-5-7-15(8-6-13)21(22,23)24/h2-11H,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEOBLRJFUKAJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2581336.png)

![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2581337.png)

![2-Amino-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B2581338.png)

![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan](/img/structure/B2581339.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2581341.png)

![(4-Methyl-1,3-thiazol-5-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2581345.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2581346.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide](/img/structure/B2581350.png)

![(E)-3-(but-2-en-1-yl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581358.png)